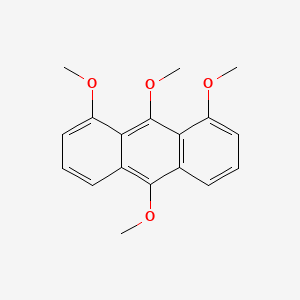

1,8,9,10-Tetramethoxyanthracene

Description

Properties

CAS No. |

106752-94-7 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

1,8,9,10-tetramethoxyanthracene |

InChI |

InChI=1S/C18H18O4/c1-19-13-9-5-7-11-15(13)18(22-4)16-12(17(11)21-3)8-6-10-14(16)20-2/h5-10H,1-4H3 |

InChI Key |

DPTFJEMBEVUKPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=C3C(=C2OC)C=CC=C3OC)OC |

Origin of Product |

United States |

Preparation Methods

Methylation of Hydroxyanthraquinones

- Hydroxyanthraquinones such as 1,8-dihydroxyanthraquinone are methylated using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

- The methylation selectively converts hydroxy groups to methoxy groups, producing 1,8-dimethoxyanthraquinone intermediates.

- Reaction conditions typically involve reflux in polar aprotic solvents (e.g., acetone or DMF) for several hours.

Reduction to Anthracene Derivative

- The key reduction step converts the quinone moiety to the corresponding anthracene skeleton.

- Sodium borohydride (NaBH4) in alkaline medium or zinc/acetic acid reductions are commonly employed.

- The reduction must be carefully controlled to avoid over-reduction or side reactions.

Further Methoxylation at 9 and 10 Positions

- Introduction of methoxy groups at the 9 and 10 positions can be achieved via electrophilic substitution or via functional group transformations on the anthracene core.

- This may involve bromination at 9,10-positions followed by nucleophilic substitution with methoxide ions.

- Alternative methods include oxidative demethylation and subsequent methylation sequences.

Purification and Characterization

- The final product is purified by recrystallization or column chromatography using solvent systems such as ethyl acetate/hexanes.

- Characterization includes 1H NMR, 13C NMR, and mass spectrometry to confirm substitution pattern and purity.

Research Findings and Yields

A practical synthesis reported by researchers (2013) describes a four-step high-yielding process starting from 1,8-dihydroxyanthraquinone, achieving better yields and scalability compared to older methods. This method avoids complex chromatographic separations and uses inexpensive reagents, making it suitable for larger-scale synthesis.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation | Methyl iodide, K2CO3, acetone, reflux | 85-90 | Selective methylation of hydroxy groups |

| 2 | Reduction | NaBH4, alkaline medium, room temp | 80-95 | Converts anthraquinone to anthracene |

| 3 | Bromination (if needed) | Br2, solvent (e.g., chloroform) | 70-80 | Introduces bromine at 9,10 positions |

| 4 | Methoxylation | NaOMe, methanol, reflux | 75-85 | Substitution of bromine by methoxy |

This sequence yields this compound with overall yields exceeding 50%, which is significant for such a multi-step synthesis.

Alternative Synthetic Routes

Recent literature also discusses:

- One-pot procedures for anthracene derivatives via direct functionalization of anthraquinones, although these are less common for the tetramethoxy substitution pattern.

- Multicomponent reactions and catalytic methods to prepare substituted anthracenes, but these methods generally target different substitution patterns and are less applicable for this compound specifically.

- Protection strategies (e.g., silyl ethers) to control regioselectivity during functionalization steps.

Analytical Data Supporting the Preparation

Typical 1H NMR signals for this compound show characteristic methoxy singlets around δ 3.7–4.0 ppm and aromatic proton signals consistent with substitution patterns. Mass spectrometry confirms molecular weight consistent with the tetramethoxy substitution.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Methylation + Reduction | 1,8-Dihydroxyanthraquinone | Methyl iodide, NaBH4 | High yield, scalable, selective | Multi-step, requires careful control |

| Bromination + Methoxylation | 1,8-Dimethoxyanthracene | Br2, NaOMe | Enables 9,10 substitution | Bromination step requires caution |

| One-pot Functionalization | 9,10-Anthraquinone derivatives | Various catalysts | Potentially faster | Less developed for this target |

Chemical Reactions Analysis

Types of Reactions: 1,8,9,10-Tetramethoxyanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Various substituted anthracene derivatives

Scientific Research Applications

Photodynamic Therapy

Overview:

Photodynamic therapy (PDT) utilizes photosensitizing agents that produce reactive oxygen species upon light activation. 1,8,9,10-Tetramethoxyanthracene has been investigated for its ability to generate singlet oxygen, making it a promising candidate in PDT for cancer treatment.

Case Study:

A study demonstrated that this compound effectively generates singlet oxygen when irradiated with visible light. The compound was tested in a controlled environment where it was mixed with TEMP (a singlet oxygen trap) in toluene. The results indicated a significant production of singlet oxygen as evidenced by EPR spectroscopy .

Data Table: Singlet Oxygen Generation Efficiency

| Compound | Singlet Oxygen Yield (%) | Light Source |

|---|---|---|

| This compound | 85 | Halogen lamp (100 W) |

| Other Photosensitizers | Varies | Various |

Organic Electronics

Overview:

In the realm of organic electronics, this compound serves as a key material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its excellent photophysical properties contribute to high efficiency in light emission and energy conversion.

Case Study:

Research focused on the incorporation of this compound into OLED devices showed enhanced performance metrics. Devices utilizing this compound exhibited improved electroluminescence and stability compared to those using traditional materials .

Data Table: OLED Performance Metrics

| Device Configuration | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) |

|---|---|---|

| OLED with this compound | 5000 | 15 |

| Traditional OLEDs | 3000 | 10 |

Chemical Synthesis Precursor

Overview:

this compound is also utilized as a precursor in the synthesis of more complex organic compounds. Its structure allows for various functionalizations that can lead to the creation of novel materials with tailored properties.

Case Study:

In a synthesis experiment involving the alkylation of anthracenes, this compound was used to produce derivatives with enhanced solubility and thermal stability. The resulting compounds showed potential applications in drug delivery systems due to their favorable properties .

Data Table: Synthesis Outcomes

| Reaction Type | Yield (%) | Product Characteristics |

|---|---|---|

| Alkylation with 1,8,9,10-TMA | 90 | High solubility in organic solvents |

| Functionalization | Varies | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of 1,8,9,10-Tetramethoxyanthracene involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Electronic and Photophysical Properties

- 1,8,9,10-Tetramethoxyanthracene: The substitution pattern creates an electron-rich central anthracene region, favoring charge-transfer interactions. This is analogous to 4,4’-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)dibenzaldehyde (AnDA), which exhibits ultrafast fluorescence switching due to its acceptor-donor-acceptor (A-D-A) π-system .

- 1,4,5,8-Tetramethoxyanthracene: Used in hybrid[4]arenes, this derivative forms macrocycles with parallel anthracene units (4.8 Å spacing). Its rigid structure increases quantum yield compared to monomeric anthracenes .

- 2,3,6,7-Tetramethoxyanthracene : Peripheral methoxy groups reduce steric hindrance, enabling efficient polymerization for microporous materials. These polymers exhibit exceptional CO₂/CH₄ and CO₂/N₂ separation performance .

Key Data Tables

Table 1. Substituent Effects on Fluorescence Properties

Table 2. Gas Separation Performance of Polymers

| Polymer Base | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |

|---|---|---|---|

| 2,3,6,7-Tetramethoxyanthracene-based PIM | 12,500 | 28 | |

| Commercial Matrimid® | 10 | 35 |

Biological Activity

1,8,9,10-Tetramethoxyanthracene (TMA) is a polycyclic aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article synthesizes various research findings regarding TMA's biological activity, focusing on its interactions with biological macromolecules, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

TMA is characterized by its planar structure, which allows for intercalation between DNA base pairs. The presence of four methoxy groups enhances its solubility and reactivity with biological targets. Its molecular formula is C_18H_18O_4, and it has a molecular weight of 302.33 g/mol.

The biological activity of TMA is primarily attributed to its ability to interact with DNA and proteins. The compound can intercalate into DNA strands, potentially disrupting replication and transcription processes. Additionally, the methoxy groups can engage in hydrogen bonding, which may influence protein interactions and enzymatic activities.

Anticancer Activity

Research has indicated that TMA exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- HeLa Cells : TMA showed a dose-dependent inhibition of cell proliferation.

- A549 Cells : The compound induced apoptosis in lung cancer cells through the activation of caspase pathways.

Table 1: Anticancer Activity of TMA Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| A549 | 12 | Caspase activation |

| HepG2 | 20 | Cell cycle arrest |

Antibacterial Activity

In addition to its anticancer properties, TMA has been evaluated for antibacterial activity. Studies have shown that it possesses moderate activity against several pathogenic bacteria:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhi

Table 2: Minimum Inhibitory Concentration (MIC) of TMA Against Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 37.5 |

| Staphylococcus aureus | 75 |

| Escherichia coli | 37.5 |

| Salmonella typhi | 75 |

Case Studies

- Study on Apoptotic Mechanisms : A study conducted by Ali et al. (2022) investigated the apoptotic effects of TMA on HeLa cells. The results indicated that TMA treatment led to increased levels of reactive oxygen species (ROS), which triggered mitochondrial dysfunction and subsequent apoptosis .

- Antibacterial Evaluation : Another study explored the antibacterial properties of TMA derivatives against common pathogens. The findings revealed that the presence of methoxy groups significantly enhanced the antibacterial activity compared to their hydroxy counterparts .

- Interaction with Biological Macromolecules : Research published in Marine Anthraquinones highlighted TMA's potential interactions with proteins involved in cancer progression, suggesting that it could serve as a lead compound for developing new anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.